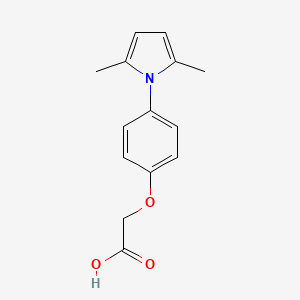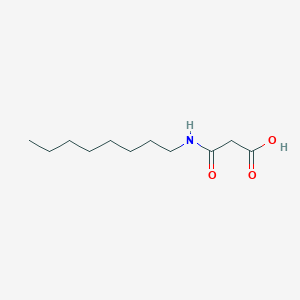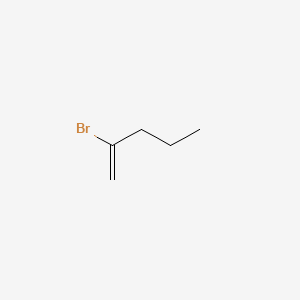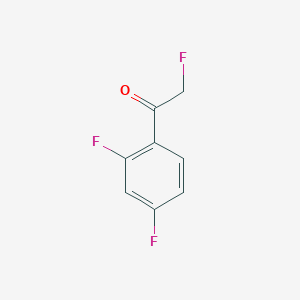
2-(Chloromethyl)-3-methyl-1,4-naphthalenedione
描述
2-(Chloromethyl)-3-methyl-1,4-naphthalenedione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and dyes. This compound is characterized by the presence of a chloromethyl group and a methyl group attached to the naphthalene ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione typically involves the chloromethylation of 3-methyl-1,4-naphthoquinone. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of the naphthoquinone, followed by rearomatization of the aromatic ring .
Industrial Production Methods
Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(Chloromethyl)-3-methyl-1,4-naphthalenedione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation and Reduction Reactions: The naphthoquinone core can undergo redox reactions.
Addition Reactions: The compound can participate in Michael addition reactions due to the electrophilic nature of the quinone carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, thiourea, and primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
科学研究应用
2-(Chloromethyl)-3-methyl-1,4-naphthalenedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione involves its interaction with biological macromolecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapy . Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
2-Chloromethyl-1,4-naphthoquinone: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-1,4-naphthoquinone: Similar structure but lacks the chloromethyl group.
2-Methyl-1,4-naphthoquinone: Similar structure but lacks the chloromethyl group and has the methyl group at the 2-position.
Uniqueness
2-(Chloromethyl)-3-methyl-1,4-naphthalenedione is unique due to the presence of both the chloromethyl and methyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications .
属性
IUPAC Name |
2-(chloromethyl)-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQUHGSCPCDFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953560 | |
| Record name | 2-(Chloromethyl)-3-methylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31599-79-8 | |
| Record name | 1,4-Naphthalenedione, 2-(chloromethyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)-3-methylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
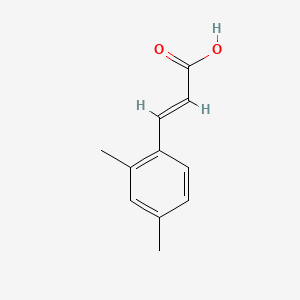
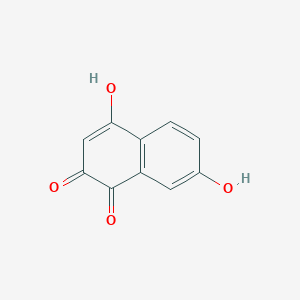


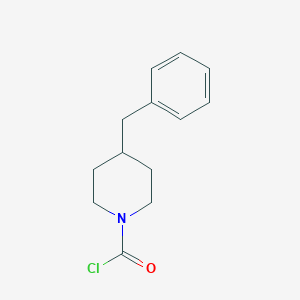
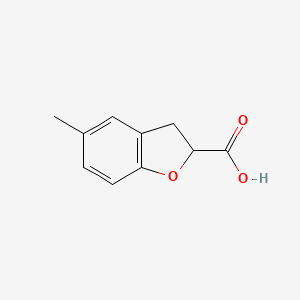
![2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3382164.png)
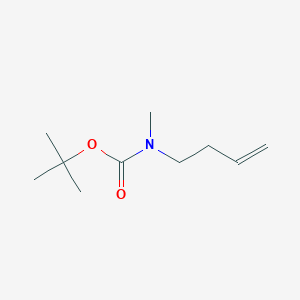
![Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate](/img/structure/B3382183.png)
